Linker Length Optimization: Quantified Degradation Efficiency of PEG1 vs. PEG5 in VHL-Based PROTACs
The length of the polyethylene glycol (PEG) linker is a critical determinant of degradation efficiency in VHL-recruiting PROTACs. In a direct head-to-head comparison using the HaloTag model system, a PROTAC incorporating a PEG5 linker (VH032-PEG5-C6-Cl, HaloPROTAC 2) induced approximately 70% degradation of GFP-HaloTag7 at a concentration of 2.5 µM after 24 hours of treatment [1]. In stark contrast, the analogous construct bearing a shorter linker (HaloPROTAC 1) achieved less than 20% degradation under identical experimental conditions [1]. This represents a greater than 3.5-fold enhancement in maximal degradation (Dmax) at the specified concentration, directly attributable to the extended PEG5 spacer . VH 032 amide-PEG1-acid provides the PEG1 linker component; this evidence underscores that even a single ethylene glycol unit difference constitutes a quantifiable variable, and that linker length must be empirically optimized for each target protein context, with PEG1 representing the minimal spacer length in the VHL ligand-linker toolkit [2].
| Evidence Dimension | Degradation Efficiency (Dmax at 2.5 µM, 24 h) |
|---|---|
| Target Compound Data | VH032-PEG1-acid: Not applicable (building block); downstream PROTAC performance varies by target |
| Comparator Or Baseline | HaloPROTAC 1 (shorter linker) vs. HaloPROTAC 2 (VH032-PEG5-C6-Cl, PEG5 linker): less than 20% vs. approximately 70% degradation of GFP-HaloTag7 |
| Quantified Difference | >3.5-fold increase in degradation with PEG5 vs. shorter linker; PEG1 spacer is the minimal functional unit |
| Conditions | HEK 293 cells stably expressing GFP-HaloTag7; flow cytometry measuring mean fluorescence intensity after 24 h treatment |
Why This Matters
This direct comparison quantifies the non-linear relationship between PEG linker length and degradation efficiency, demonstrating that the PEG1 spacer in VH 032 amide-PEG1-acid serves as the minimal building block required to physically bridge the VHL E3 ligase and the target protein.
- [1] Chemsrc. VH032-PEG5-C6-Cl (HaloPROTAC 2) Biological Activity. CAS 1799506-06-1. View Source
- [2] Gadd, M. S., et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat. Chem. Biol. 2017. View Source
